tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: A Core Building Block in Modern Medicinal Chemistry
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: A Core Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, identified by CAS number 917342-29-1, is a bifunctional aliphatic carbamate that has emerged as a critical intermediate and structural motif in contemporary drug discovery. Its unique architecture, featuring a rigid trans-cyclohexyl scaffold, a nucleophilic primary alcohol, and a protected amine (Boc group), provides a versatile platform for chemical elaboration. This guide offers a comprehensive technical overview of its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, methods for structural analysis, and its strategic applications, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research setting.
Chemical Identity and Physicochemical Properties
The molecule's structure is defined by a cyclohexane ring with two substituents in a trans-1,4-configuration. This arrangement minimizes steric hindrance and locks the molecule into a stable chair conformation, providing predictable spatial orientation for synthetic modifications. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, stable to a wide range of nucleophilic and basic conditions, yet readily removable under acidic conditions.[1] The primary alcohol provides a reactive handle for subsequent chemical transformations such as etherification, esterification, or oxidation.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 917342-29-1 | [2][3] |
| Molecular Formula | C₁₃H₂₅NO₃ | [2][3] |
| Molecular Weight | 243.34 g/mol | [2] |
| IUPAC Name | tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | [2] |
| Physical Form | Solid | [4] |
| Boiling Point | 366.0 ± 11.0 °C at 760 mmHg | [4] |
| Melting Point | 101-103 °C | [5] |
| InChI Key | KTNFSGIXLVLQNK-XYPYZODXSA-N | [4] |
| SMILES | CC(C)(C)OC(=O)NC1CCC(CCO)CC1 | [2] |
| Storage Temperature | Room Temperature / 2-8 °C |[4] |
Synthesis and Mechanistic Rationale
The most direct and widely employed synthesis of this compound involves the N-protection of the commercially available precursor, trans-4-(2-aminoethyl)cyclohexanol, using di-tert-butyl dicarbonate (Boc₂O).[5][6] This reaction is a cornerstone of amine chemistry, valued for its high efficiency and clean conversion.[7]
Boc Protection Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the primary amine of the starting material attacks one of the electrophilic carbonyl carbons of Boc₂O.[8][9] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group.[10] In the presence of a mild base like triethylamine (TEA), the protonated amine is deprotonated.[10] The unstable tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which is protonated by the triethylammonium cation.[8][10]
Detailed Experimental Protocol
This protocol is adapted from established procedures for Boc protection of primary amines.[5]
Materials:
-
trans-2-(4-Aminocyclohexyl)ethanol hydrochloride
-
Di(tert-butyl) dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend trans-2-(4-Aminocyclohexyl)ethanol hydrochloride (1.0 eq) in dichloromethane (approx. 0.1 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The TEA serves two purposes: to neutralize the hydrochloride salt, liberating the free amine, and to act as a base to neutralize the proton generated during the carbamate formation.[10] Stir for 15-20 minutes until the starting material fully dissolves.
-
Boc₂O Addition: Add a solution of di(tert-butyl) dicarbonate (1.05 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. The reaction should be kept under a nitrogen atmosphere to prevent moisture contamination.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the solubility of organic material in the aqueous layer).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a white solid of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. A typical yield for this reaction is >90%.[5]
Structural Elucidation and Analytical Data
Confirmation of the structure and assessment of purity are critical self-validating steps in the synthesis protocol. Standard analytical techniques are employed.
Table 2: Key Analytical Data Signatures
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Boc Group: A characteristic singlet at ~1.44 ppm integrating to 9H. Cyclohexyl Protons: A series of complex multiplets between ~1.0-2.0 ppm. -CH₂-OH: A triplet at ~3.6 ppm. -CH-NH: A broad multiplet around 3.1-3.4 ppm. -NH-: A broad singlet at ~4.5 ppm. |
| ¹³C NMR | Boc C(CH₃)₃: ~28.4 ppm. Boc C=O: ~155.6 ppm. Boc C(CH₃)₃: ~79.1 ppm. Cyclohexyl Carbons: Multiple peaks in the aliphatic region ~30-50 ppm. -CH₂-OH: ~61.0 ppm. |
| IR Spectroscopy | O-H Stretch: Broad peak around 3300-3400 cm⁻¹. N-H Stretch (carbamate): Sharp peak around 3350 cm⁻¹. C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. C=O Stretch (carbamate): Strong, sharp peak around 1680-1700 cm⁻¹. |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 244.19. Expected m/z for [M+Na]⁺: 266.17. |
Note: Exact chemical shifts (ppm) can vary based on the solvent and instrument used. The data presented are representative values.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this molecule lies in its utility as a versatile building block. The orthogonal nature of the Boc-protected amine and the primary alcohol allows for selective, stepwise chemical modifications.
Core Component of PROTAC Linkers
A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate serves as an excellent starting point for the linker component.
-
The hydroxyl group can be readily derivatized (e.g., via etherification) to attach to the E3 ligase ligand.
-
The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the primary amine.[7][9]
-
This newly freed amine can then be coupled (e.g., via amidation) to the target protein ligand, completing the PROTAC synthesis.
The trans-cyclohexyl core provides a degree of rigidity and defined length to the linker, which is a critical parameter for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.
Other Reported Applications
Beyond PROTACs, this intermediate is valuable in constructing other complex molecules. It has been cited in the preparation of:
-
Quinolinone analogues for combating multi-drug resistant bacterial infections.[5]
-
C-2 hydroxyethyl imidazopyrrolo pyridines which act as potent and selective JAK1 inhibitors for treating autoimmune diseases.[5]
In these contexts, the molecule provides a robust cyclohexyl scaffold that can properly orient pharmacophoric elements for optimal interaction with their biological targets.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
Table 3: Hazard and Safety Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Harmful/Irritant) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |
Handling:
-
Use in a well-ventilated area or a chemical fume hood.[13]
-
Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Avoid dust formation. Minimize agitation when handling the solid.[14]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Keep away from strong oxidizing agents and strong acids.[14]
Conclusion
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is more than a simple chemical intermediate; it is an enabling tool for advanced medicinal chemistry. Its well-defined stereochemistry, orthogonal protecting groups, and demonstrated utility in sophisticated applications like PROTACs underscore its importance. The reliable synthesis and clear analytical characterization make it a trustworthy component in multi-step synthetic campaigns aimed at discovering next-generation therapeutics. Researchers and drug development professionals can leverage this versatile building block to accelerate their programs and explore novel chemical space with confidence.
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